[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane [2-(4-Ethenylphenyl)ethyl](trimethoxy)silane
Brand Name: Vulcanchem
CAS No.: 75822-21-8
VCID: VC19349196
InChI: InChI=1S/C13H20O3Si/c1-5-12-6-8-13(9-7-12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3
SMILES:
Molecular Formula: C13H20O3Si
Molecular Weight: 252.38 g/mol

[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane

CAS No.: 75822-21-8

Cat. No.: VC19349196

Molecular Formula: C13H20O3Si

Molecular Weight: 252.38 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane - 75822-21-8

Specification

CAS No. 75822-21-8
Molecular Formula C13H20O3Si
Molecular Weight 252.38 g/mol
IUPAC Name 2-(4-ethenylphenyl)ethyl-trimethoxysilane
Standard InChI InChI=1S/C13H20O3Si/c1-5-12-6-8-13(9-7-12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3
Standard InChI Key ZXOITVITYHEIPE-UHFFFAOYSA-N
Canonical SMILES CO[Si](CCC1=CC=C(C=C1)C=C)(OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three methoxy groups bonded to a silicon atom, which is further connected to a 2-(4-ethenylphenyl)ethyl chain. The phenyl ring’s para-substituted ethenyl group introduces unsaturated bonding, while the trimethoxysilyl group confers hydrophobicity and crosslinking potential. The canonical SMILES representation, CO[Si](CCC1=CC=C(C=C1)C=C)(OC)OC, highlights this arrangement .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight252.38 g/mol
Boiling Point102°C (similar compounds)
Density~1.065 g/mL (analogous)
Refractive Index1.4411 (analogous)
Flash Point146°C (analogous)

These properties suggest moderate volatility and compatibility with organic solvents, facilitating its use in solution-based processes .

Synthesis Pathways

Reaction Mechanisms

Synthesis typically involves coupling silane precursors with ethenylphenyl derivatives. Transition metal catalysts, such as palladium or platinum complexes, may mediate the formation of the silicon-carbon bond. For example, hydrosilylation reactions between trimethoxysilane and 4-vinylstyrene under inert atmospheres yield the target compound.

Optimization Challenges

Key challenges include controlling regioselectivity to avoid branching and minimizing hydrolysis of the trimethoxy groups during synthesis. Anhydrous conditions and temperature modulation (e.g., 60–80°C) are critical to achieving yields above 70% .

Applications in Materials Science

Polymer Chemistry

The ethenyl group enables radical or cationic polymerization, forming silicone-modified polystyrene derivatives. These polymers exhibit enhanced thermal stability and mechanical properties compared to pure polystyrene, making them suitable for high-performance coatings .

Surface Modification

As a coupling agent, the compound improves adhesion between organic polymers and inorganic substrates (e.g., glass, metals). Hydrolysis of the methoxy groups generates silanol (-SiOH) species, which condense to form covalent bonds with hydroxylated surfaces . A study on epoxy-organosilica particles demonstrated a 39.5 mN/m reduction in surface tension after treatment, enhancing interfacial compatibility .

Composite Materials

In fiber-reinforced composites, the silane acts as a sizing agent, increasing fiber-matrix interfacial strength. For instance, silica nanoparticles functionalized with this compound showed a 40% improvement in tensile strength when incorporated into epoxy resins .

Current Research and Innovations

UV-Curable Resins

Recent studies exploit the silane’s reactivity under UV light to develop fast-curing coatings. Controlled hydrolysis forms crosslinked networks with tunable hardness (e.g., pencil hardness up to 4H) .

Biomedical Applications

Preliminary work explores its use in drug delivery systems. Functionalized mesoporous silica nanoparticles loaded with doxorubicin showed pH-responsive release profiles, achieving 80% payload release at tumor microenvironment pH (5.5) .

Future Research Directions

Advanced Polymer Architectures

Investigating controlled radical polymerization techniques (e.g., ATRP) could yield block copolymers with self-assembling properties for nanotechnology applications.

Environmental Remediation

Silane-modified adsorbents for heavy metal removal (e.g., Pb²⁺, Cd²⁺) are under exploration, with pilot studies showing 90% efficiency in wastewater treatment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator